![molecular formula C16H15N3O4S B2978412 Methyl 3-[(6,7-dimethoxyquinazolin-4-yl)amino]thiophene-2-carboxylate CAS No. 477859-97-5](/img/structure/B2978412.png)
Methyl 3-[(6,7-dimethoxyquinazolin-4-yl)amino]thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-[(6,7-dimethoxy-4-quinazolinyl)amino]-2-thiophenecarboxylate” is a chemical compound that contains a total of 41 bonds, including 26 non-H bonds, 17 multiple bonds, 6 rotatable bonds, 1 double bond, and 16 aromatic bonds . It also includes 1 five-membered ring, 2 six-membered rings, 1 ten-membered ring, 1 aromatic ester, 1 aromatic secondary amine, and 2 aromatic ethers .
Molecular Structure Analysis
The molecular structure of this compound includes a total of 39 atoms; 15 Hydrogen atoms, 16 Carbon atoms, 3 Nitrogen atoms, 4 Oxygen atoms, and 1 Sulfur atom . It also contains 1 ester (aromatic), 1 secondary amine (aromatic), and 2 ethers (aromatic) .Wissenschaftliche Forschungsanwendungen
Synthesis and Antiviral Activity
A study describes the synthesis of new quinazolinylamino methylphosphonates via microwave irradiation, showcasing a rapid and efficient method to produce compounds with weak to good anti-Tobacco mosaic virus (TMV) activity. This approach underlines the compound's potential in antiviral applications and optimization of synthetic conditions to enhance yield and efficacy (Luo et al., 2012).
Enzyme Inhibition for Cardiovascular Applications
Research on quinazoline derivatives substituted at the 6-position revealed their potent and selective inhibitory activities toward cyclic GMP phosphodiesterase (cGMP-PDE) from porcine aorta, suggesting their utility in dilating coronary arteries through specific enzyme inhibition. This highlights the compound's relevance in developing cardiovascular therapies (Takase et al., 1994).
Antibacterial and Antitubercular Agents
Quinazolin-4-ones connected to 1,3-thiazole demonstrated significant antibacterial action, especially against Mycobacterium tuberculosis, with certain derivatives showing better antibacterial activity at minimal inhibitory concentration compared to standard drugs. This indicates the compound's potential as a scaffold for developing new antitubercular agents (Nagaladinne et al., 2020).
Anticancer Activity and Molecular Docking Studies
A study on the synthesis, characterization, and docking studies of N-Methyl-2, 3-Dihydro Quinazolin-4-Ones linked 1,3-Thiazole hybrids revealed potent anti-tubercular agents, emphasizing the compound's application in combating tuberculosis through interaction with critical sites of penicillin-binding protein 2a and Mycobacterium tuberculosis H37Rv organism, showcasing its potential in antimicrobial and antitubercular therapy development (Nagaladinne et al., 2020).
Photodynamic Therapeutics
The study on the synthesis of 3-amino-2-methyl-quinazolin-4(3H)-ones and their derivatives highlighted their photo-activity towards plasmid DNA under UV irradiation, suggesting potential applications in developing photo-chemo or photodynamic therapeutics for cancer treatment. This underscores the importance of quinazolinones as "privileged" pharmacophores in anticancer and antimicrobial activities (Mikra et al., 2022).
Eigenschaften
IUPAC Name |
methyl 3-[(6,7-dimethoxyquinazolin-4-yl)amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-21-12-6-9-11(7-13(12)22-2)17-8-18-15(9)19-10-4-5-24-14(10)16(20)23-3/h4-8H,1-3H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCPQOKLNPTXTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(SC=C3)C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
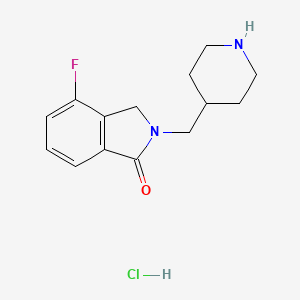
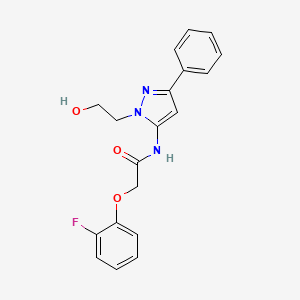
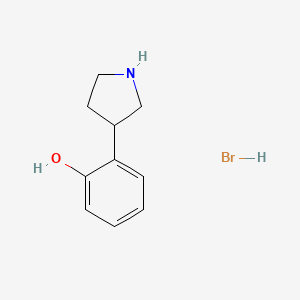
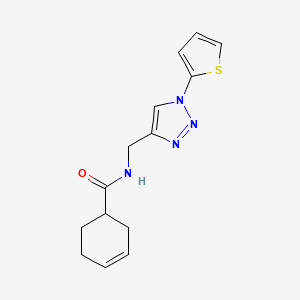
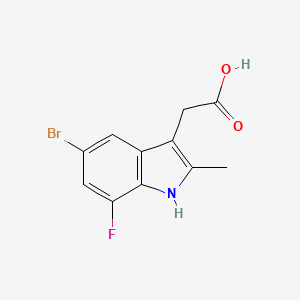
![(3Z)-4-[(3-chloro-2-methylphenyl)amino]-3-(3,4-dimethoxyphenyl)but-3-en-2-one](/img/structure/B2978337.png)
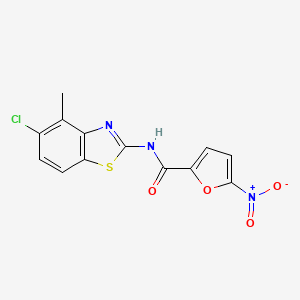
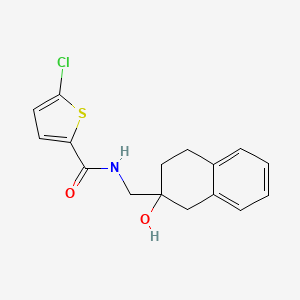
![6-(2-Methoxyethyl)-4,7,8-trimethyl-2-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
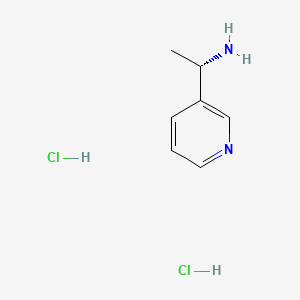
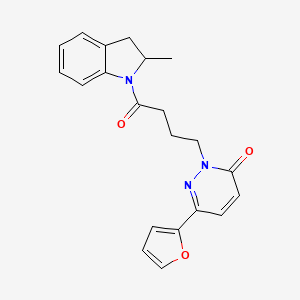
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2978346.png)
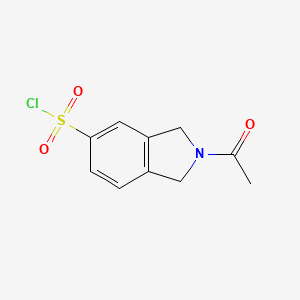
![7-Butyl-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2978351.png)
